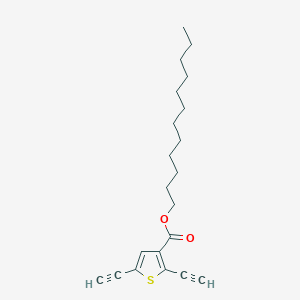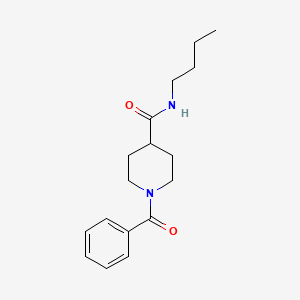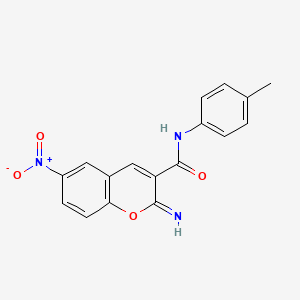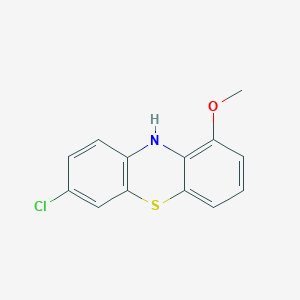
Dodecyl 2,5-diethynylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 2,5-diethynylthiophene-3-carboxylate is a chemical compound with the molecular formula C21H28O2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2,5-diethynylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of Ethynyl Groups: The ethynyl groups are introduced via Sonogashira coupling reactions, which involve the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with dodecanol to form the dodecyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 2,5-diethynylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecyl 2,5-diethynylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of dodecyl 2,5-diethynylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl groups and thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyl thiophene-3-carboxylate: Lacks the ethynyl groups, making it less reactive.
2,5-Diethynylthiophene: Does not have the dodecyl ester group, affecting its solubility and application.
Thiophene-3-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Dodecyl 2,5-diethynylthiophene-3-carboxylate is unique due to the presence of both ethynyl groups and a long dodecyl ester chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
568590-52-3 |
|---|---|
Molekularformel |
C21H28O2S |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
dodecyl 2,5-diethynylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H28O2S/c1-4-7-8-9-10-11-12-13-14-15-16-23-21(22)19-17-18(5-2)24-20(19)6-3/h2-3,17H,4,7-16H2,1H3 |
InChI-Schlüssel |
AIMDJSMAYLCYSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=C(SC(=C1)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)

![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)



![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)


![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)

